molecular formula C21H21ClFN3O2 B1651264 1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one CAS No. 1251551-07-1

1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B1651264
CAS No.: 1251551-07-1
M. Wt: 401.9
InChI Key: RQTBHRWCNKBFCD-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a quinazoline ring, along with a chlorophenyl and fluoro substituent, making it a molecule of interest in various fields of research.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one involves multiple steps, typically starting with the preparation of the piperidine and quinazoline precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols or reducing other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.

    Major Products: The major products depend on the type of reaction, such as alcohols from reduction, carboxylic acids from oxidation, and substituted derivatives from nucleophilic substitution.

Scientific Research Applications

1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and substituents play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and quinazoline-based molecules. Compared to these, 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is unique due to its specific substituents and spiro linkage, which confer distinct chemical and biological properties. Some similar compounds are:

  • Spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one derivatives
  • Quinazoline-based inhibitors
  • Chlorophenyl-substituted spiro compounds

Properties

CAS No.

1251551-07-1

Molecular Formula

C21H21ClFN3O2

Molecular Weight

401.9

IUPAC Name

1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one

InChI

InChI=1S/C21H21ClFN3O2/c1-25-18-13-16(23)6-7-17(18)20(28)24-21(25)8-10-26(11-9-21)19(27)12-14-2-4-15(22)5-3-14/h2-7,13H,8-12H2,1H3,(H,24,28)

InChI Key

RQTBHRWCNKBFCD-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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